molecular formula C8H6INO4 B1593988 Methyl 2-iodo-4-nitrobenzoate CAS No. 6326-42-7

Methyl 2-iodo-4-nitrobenzoate

Cat. No.: B1593988
CAS No.: 6326-42-7
M. Wt: 307.04 g/mol
InChI Key: KRAIRAIRCFXHRZ-UHFFFAOYSA-N
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Description

Methyl 2-iodo-4-nitrobenzoate is a useful research compound. Its molecular formula is C8H6INO4 and its molecular weight is 307.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-iodo-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAIRAIRCFXHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283240
Record name methyl 2-iodo-4-nitrobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID50283240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-42-7
Record name 6326-42-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-iodo-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance and Research Context of Halogenated Nitrobenzoates

Halogenated nitrobenzoates are a class of organic compounds that hold considerable significance in synthetic organic chemistry. The presence of a halogen atom and a nitro group on the aromatic ring creates a unique electronic environment that influences the reactivity of the molecule. numberanalytics.com The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This property is crucial for introducing various nucleophiles onto the aromatic core. numberanalytics.com

The halogen atom, particularly iodine, serves as an excellent leaving group in numerous reactions, most notably in transition-metal-catalyzed cross-coupling reactions. numberanalytics.com These reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular structures. mdpi.comacs.org The ability to selectively functionalize the C-I bond without disturbing other parts of the molecule is a key advantage. chemscene.com

Furthermore, both the nitro group and the ester functionality can be chemically modified. The nitro group can be reduced to an amine, which is a common precursor for the synthesis of a wide array of heterocyclic compounds and other functional groups. wikipedia.orgnumberanalytics.com The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further synthetic transformations. This multi-functionality makes halogenated nitroaromatics, including methyl 2-iodo-4-nitrobenzoate, highly valuable intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers. nih.govnih.gov

Synthetic Methodologies for Methyl 2 Iodo 4 Nitrobenzoate and Its Precursors

Formation of Related Halogenated Nitrobenzoate Esters

The synthesis of methyl 2-iodo-4-nitrobenzoate is part of a broader class of reactions for producing various halogenated nitrobenzoate esters. These related compounds, such as methyl 2-bromo-4-nitrobenzoate and methyl 2-chloro-4-nitrobenzoate, often serve as important intermediates in organic synthesis. chemimpex.com The methodologies for their formation typically involve two key transformations: the introduction of a halogen atom at the ortho position to a carboxylic acid group and the subsequent esterification of the acid.

A primary route for synthesizing ortho-halogenated benzoic acids is the Sandmeyer reaction, which converts an aromatic amino group into a halogen via a diazonium salt intermediate. wikipedia.orgbyjus.com This method is highly versatile for producing aryl chlorides and bromides. wikipedia.orglumenlearning.com The reaction begins with the diazotization of an aminobenzoic acid, followed by displacement of the diazonium group with a halide using a copper(I) salt catalyst. wikipedia.orgmasterorganicchemistry.com

Once the halogenated nitrobenzoic acid is obtained, standard esterification procedures are employed to yield the final methyl ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.comtruman.edu

Methyl 2-bromo-4-nitrobenzoate is a key analog and its synthesis provides insight into the preparation of related halogenated esters. chemimpex.com The process generally starts with the corresponding carboxylic acid, 2-bromo-4-nitrobenzoic acid.

One of the synthetic pathways to 2-bromo-4-nitrobenzoic acid involves the oxidation of 2-bromo-4-nitrotoluene (B188816). chemicalbook.com For instance, treatment of 2-bromo-4-nitrotoluene with potassium permanganate (B83412) in a mixture of pyridine (B92270) and water, followed by heating, yields 2-bromo-4-nitrobenzoic acid. chemicalbook.com The subsequent esterification of this acid with methanol furnishes methyl 2-bromo-4-nitrobenzoate. chemicalbook.com

Starting MaterialReagentsReaction ConditionsProductYieldReference
2-Bromo-4-nitrotoluenePotassium permanganatePyridine, water, heating for 5h2-Bromo-4-nitrobenzoic acid75% chemicalbook.com
2-Bromo-4-nitrobenzoic acidMethanol, Sulfuric acid-Methyl 2-bromo-4-nitrobenzoate- chemicalbook.com

Data for illustrative purposes; specific yield for esterification not provided in the source.

The synthesis of methyl 2-chloro-4-nitrobenzoate follows a similar logic, beginning with the preparation of 2-chloro-4-nitrobenzoic acid. This precursor can be synthesized through various methods, including the oxidation of appropriately substituted toluenes or other aromatic precursors. google.com

The esterification of 2-chloro-4-nitrobenzoic acid to its methyl ester is a well-established procedure. For example, reacting 2-chloro-4-fluoro-5-nitrobenzoic acid with methanol and sulfuric acid at 65°C results in the formation of methyl 2-chloro-4-fluoro-5-nitrobenzoate with a high yield. chemicalbook.com Although this example includes an additional fluorine substituent, the fundamental esterification process is directly applicable to the synthesis of methyl 2-chloro-4-nitrobenzoate from 2-chloro-4-nitrobenzoic acid.

Starting MaterialReagentsReaction ConditionsProductYieldReference
2-Chloro-4-fluoro-5-nitrobenzoic acidMethanol, Sulfuric acid65°C, 4hMethyl 2-chloro-4-fluoro-5-nitrobenzoate67% chemicalbook.com

This table illustrates a related synthesis to highlight the esterification methodology.

The Sandmeyer reaction represents a classic and effective method for introducing a chlorine or bromine atom onto an aromatic ring, which is often a crucial step in preparing the necessary precursors for these esters. wikipedia.orgdoubtnut.com The reaction involves the transformation of a primary aromatic amine into a diazonium salt, which is then treated with a copper(I) halide to yield the corresponding aryl halide. byjus.comlumenlearning.com This approach offers a powerful tool for creating substitution patterns that are not easily achievable through direct electrophilic aromatic substitution. byjus.com

Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the methyl ester group. This electron deficiency makes the aromatic ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing the iodine and nitro groups.

Displacement of the Iodine Moiety in this compound

The iodine atom at the C-2 position is a good leaving group, a characteristic that is enhanced by the presence of the electron-withdrawing nitro group at the C-4 position. vulcanchem.com This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, where various nucleophiles can displace the iodide ion. vulcanchem.comsmolecule.com For instance, in the presence of a suitable nucleophile and appropriate conditions, the iodine can be replaced to form a new C-Nu bond. The electron-withdrawing nature of the nitro group helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution.

Transformations Involving the Nitro Group

The nitro group at the C-4 position is a key site for chemical modification, most notably through reduction to an amino group. This transformation is a common and crucial step in the synthesis of more complex molecules, converting the strongly electron-withdrawing nitro group into a versatile electron-donating amino group. rsc.orgthieme-connect.com This reduction can be achieved using various reagents and conditions.

Common methods include catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst like palladium on carbon (Pd/C). Another effective method involves the use of metal-acid systems, such as tin(II) chloride in the presence of a strong acid, or iron in acidic media. thieme-connect.com More recently, milder and more selective reagents like sodium borohydride (B1222165) in combination with iron(II) chloride (NaBH₄-FeCl₂) have been shown to efficiently reduce nitroarenes while leaving other functional groups, such as esters, intact. thieme-connect.com

Reagent/SystemProductNotes
H₂/Pd/CMethyl 2-iodo-4-aminobenzoateA standard method for nitro group reduction.
SnCl₂/HClMethyl 2-iodo-4-aminobenzoateA classic metal-acid reduction system.
Fe/H⁺Methyl 2-iodo-4-aminobenzoateOften used in industrial-scale reductions. thieme-connect.com
NaBH₄-FeCl₂Methyl 2-iodo-4-aminobenzoateOffers high chemoselectivity, preserving the ester group. thieme-connect.com

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly disfavored. The aromatic ring is strongly deactivated by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the methyl ester group (-COOCH₃). masterorganicchemistry.comlibretexts.orgmsu.eduwikipedia.org Both of these groups are meta-directors. wikipedia.orgdocbrown.info The iodine atom, while an ortho, para-director, is also a deactivating group. masterorganicchemistry.comlibretexts.org

Metal-Catalyzed Transformations of this compound

The carbon-iodine bond in this compound is a prime site for metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in oxidative addition to transition metal catalysts makes this compound an excellent substrate for forming new carbon-carbon bonds. vulcanchem.com

Cross-Coupling Reactions (e.g., Ullmann, Suzuki-Miyaura, Sonogashira)

Ullmann Reaction: The classical Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules to form a symmetrical biaryl compound. organic-chemistry.org This reaction is typically carried out at high temperatures with an excess of copper powder. organic-chemistry.org For this compound, this reaction provides a direct route to symmetrically substituted diphenyls.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.org this compound, being an aryl iodide, is a highly suitable electrophilic partner for this reaction. nih.gov The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a powerful tool in modern organic synthesis. libretexts.orgmdpi.com

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. walisongo.ac.idorganic-chemistry.org This reaction allows for the direct introduction of an alkynyl group onto the aromatic ring at the position of the iodine atom. The reaction is known for its mild conditions and high efficiency. walisongo.ac.id

Reaction NameCatalyst SystemCoupling PartnerProduct Type
UllmannCuSelf-couplingSymmetrical biphenyl (B1667301) organic-chemistry.org
Suzuki-MiyauraPd catalyst, BaseAryl/vinyl boronic acid or esterSubstituted biaryl or styrene (B11656) libretexts.orgwikipedia.org
SonogashiraPd catalyst, Cu(I) cocatalyst, BaseTerminal alkyneAryl-substituted alkyne walisongo.ac.idorganic-chemistry.org
Formation of Symmetrically Substituted Diphenyls

The Ullmann reaction provides a direct pathway for the synthesis of dimethyl 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylate from this compound. organic-chemistry.org The reaction involves heating the aryl iodide in the presence of copper powder, which facilitates the formation of a new carbon-carbon bond between two molecules of the starting material. organic-chemistry.orgprepchem.comrsc.org This homocoupling reaction leads to a symmetrical biphenyl structure, which can be a valuable precursor for more complex molecules and materials. vanderbilt.edu The resulting dinitro biphenyl compound can then be further functionalized, for example, by reducing the nitro groups to amino groups.

Asymmetric Cross-Coupling Methodologies

While specific examples of asymmetric cross-coupling reactions involving this compound are not extensively documented in the reviewed literature, its structure is well-suited for such transformations. The presence of the iodo group, an excellent leaving group in transition-metal-catalyzed reactions, makes it a prime candidate for forming new carbon-carbon and carbon-heteroatom bonds.

Asymmetric cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful methods for constructing chiral molecules. These reactions typically employ a transition metal catalyst, often palladium or nickel, in conjunction with a chiral ligand. The ligand coordinates to the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Given the reactivity of aryl iodides, it is plausible that this compound could be successfully employed in various asymmetric cross-coupling protocols. For instance, its reaction with a suitable coupling partner, such as a boronic acid or an alkene, in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand, could potentially yield enantioenriched biaryl or styrenyl derivatives, respectively. The electron-withdrawing nitro group would further activate the C-I bond towards oxidative addition to the metal catalyst, a key step in the catalytic cycle.

Reductive Transformations

The nitro group of this compound is readily susceptible to reduction, providing a key pathway to synthetically valuable aniline (B41778) derivatives. The choice of reducing agent and conditions allows for high selectivity, often leaving the iodo and ester functionalities intact.

Electrocatalytic methods offer a green and highly selective route for the reduction of nitroarenes. This approach avoids the need for harsh chemical reagents or high-pressure hydrogenation. Studies on substituted nitroarenes, such as methyl-2-nitrobenzoate, demonstrate the efficacy of this method. nstl.gov.cn The process often utilizes a polyoxometalate as a redox mediator, which accepts electrons from the cathode and then reduces the nitroarene in the bulk solution. nstl.gov.cn This mediated approach prevents direct reduction at the electrode surface, which can lead to side reactions and lower selectivity. nstl.gov.cn

For similar substrates, this method has shown high conversion rates and excellent selectivity for the corresponding aniline. nstl.gov.cn For example, the mediated electroreduction of methyl-2-nitrobenzoate resulted in a 92% conversion to 2-aminobenzoic acid methyl ester with over 99% selectivity. nstl.gov.cn Critically, even for nitroarenes containing halide substituents (-F, -Cl, -Br, -I), this technique shows high selectivity for the aniline product without significant cleavage of the carbon-halide bond. nstl.gov.cn

Table 1: Electrocatalytic Reduction of a Model Substrate (methyl-2-nitrobenzoate)

Parameter Value Reference
Substrate Methyl-2-nitrobenzoate nstl.gov.cn
Mediator Phosphotungstic acid (10 mol %) nstl.gov.cn
Solvent/Electrolyte 1 M aqueous H₃PO₄ nstl.gov.cn
Current Density 2.7 mA/cm² nstl.gov.cn
Reaction Time 6 hours nstl.gov.cn
Conversion 92% nstl.gov.cn
Product 2-Aminobenzoic acid methyl ester nstl.gov.cn

| Selectivity | >99% | nstl.gov.cn |

Beyond electrocatalysis, traditional catalytic hydrogenation and chemical reduction methods are effective for converting the nitro group of iodo-nitrobenzoates to an amine. These methods provide reliable routes to the corresponding anilines, which are versatile synthetic intermediates.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. For the related compound Methyl 5-iodo-2-methyl-3-nitrobenzoate, hydrogenation with H₂ gas over 10% Pd/C in ethanol (B145695) achieves a 92% yield of the corresponding amine. Metal-free catalysts, such as N-doped carbon nanotubes (NCNTs), have also emerged as highly chemoselective agents for nitroarene hydrogenation. These catalysts are particularly noteworthy for their ability to reduce the nitro group without causing dehalogenation, even for fragile iodo-substituted arenes.

Alternatively, reduction can be achieved using metal-acid systems. The use of zinc dust in concentrated hydrochloric acid has been shown to reduce a similar iodo-nitrobenzoate to the amine in 85% yield.

Table 2: Selected Methods for the Reduction of Iodo-Nitrobenzoates

Method Catalyst/Reagent Conditions Product Yield Reference
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm) Ethanol, 25°C, 4 h 3-Amino-5-iodo-2-methylbenzoate 92% nstl.gov.cn
Metal-Acid Reduction Zn dust, conc. HCl 60°C, 2 h 3-Amino-5-iodo-2-methylbenzoate 85% nstl.gov.cn

Oxidative Transformations

The iodine atom in this compound can undergo oxidative transformations to form hypervalent iodine compounds. These species are valuable as oxidizing agents in their own right. Treatment of this compound with chlorine in a chloroform (B151607) solution yields methyl-4-nitrobenzoate-2-iodochloride, a pale yellow crystalline solid. nstl.gov.cn Subsequent hydrolysis of this iodochloride with a base like sodium hydroxide (B78521) or sodium carbonate leads to the formation of 2-iodoso-4-nitrobenzoic acid. nstl.gov.cn This transformation converts the iodine from the +1 oxidation state to the +3 oxidation state, creating a useful hypervalent iodine reagent.

Cyclization and Annulation Reactions of this compound

The dual functionality of an iodo group and a reactive nitro group (or its reduced amine form) on the aromatic ring makes this compound and its derivatives excellent precursors for constructing fused heterocyclic ring systems through cyclization reactions.

Palladium-catalyzed intramolecular reactions are a powerful strategy for forming new rings. For these reactions to occur, a derivative of this compound must be prepared where a nucleophilic group is tethered to the main structure, typically via the ester or a group derived from the nitro function.

For example, derivatives of 2-iodo-3-nitrobenzamides, where an alkenyl group is attached to the amide nitrogen, undergo palladium-catalyzed intramolecular cyclization. nstl.gov.cn In these reactions, the palladium catalyst inserts into the carbon-iodine bond, and the resulting organopalladium species is then attacked by the tethered alkene. This process, a variation of the Heck reaction, efficiently constructs isoquinolin-1-one scaffolds. nstl.gov.cn Similarly, aryl iodides bearing tethered ketone functionalities can undergo intramolecular palladium-catalyzed additions to the carbonyl group, forming bi- and tricyclic alcohol products with high stereoselectivity. nstl.gov.cn These examples highlight a general and effective strategy for annulation, where the iodo-nitrobenzoate framework can be elaborated and subsequently cyclized to generate complex heterocyclic structures.

Formation of Heterocyclic Scaffolds (e.g., Isocoumarins, Benzimidazoles)

The structural features of this compound, namely the ortho-iodo and nitro substituents on the benzoate (B1203000) core, make it a versatile precursor for the synthesis of various heterocyclic systems. The iodine atom serves as a reactive handle for metal-catalyzed cross-coupling and cyclization reactions, while the nitro group can act as a directing group or be chemically transformed to facilitate ring formation.

Isocoumarins:

The synthesis of isocoumarins, a class of lactones with significant biological activities, can be achieved from ortho-iodo-benzoic acid derivatives through palladium-catalyzed carbonylative cyclization or related coupling reactions with alkynes. While direct studies on this compound are not extensively documented, the reactivity of its regioisomer, methyl 2-iodo-3-nitrobenzoate, provides significant insight. For instance, the Sonogashira coupling of methyl 2-iodo-3-nitrobenzoate with terminal alkynes like phenylacetylene, followed by an electrophile-driven 6-endo-dig cyclization, yields 5-nitro-3-phenylisocoumarins. acs.org The presence of the electron-withdrawing nitro group in these reactions has been observed to direct the cyclization to the 6-endo mode. acs.org

A plausible pathway for the formation of a 7-nitroisocoumarin from this compound would involve a similar palladium-catalyzed coupling with a terminal alkyne. The subsequent intramolecular cyclization onto the ester carbonyl, often promoted by a catalyst, would lead to the formation of the isocoumarin (B1212949) ring system. The general mechanism for such transformations typically involves the oxidative addition of the aryl iodide to a low-valent palladium species, followed by alkyne insertion, and subsequent intramolecular cyclization. organic-chemistry.org

Benzimidazoles:

Benzimidazoles are a crucial class of heterocyclic compounds in medicinal chemistry. The synthesis of benzimidazoles from this compound is theoretically achievable through multi-step synthetic sequences. A common and established method for benzimidazole (B57391) synthesis is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. researchgate.netimpactfactor.org

A hypothetical route starting from this compound could involve the following key steps:

Nucleophilic Aromatic Substitution (SNAr): The iodide at the C2 position can be substituted by an amine (R-NH2) or ammonia, facilitated by the activating effect of the para-nitro group. This would form a 2-amino-4-nitrobenzoate derivative.

Reduction of the Nitro Group: The nitro group of the resulting intermediate would then be reduced to an amino group. This reduction is commonly achieved using reagents like tin(II) chloride (SnCl2) or through catalytic hydrogenation. acs.org This step generates the key o-phenylenediamine precursor.

Cyclization: The final step involves the cyclization of the in-situ generated diamine with a suitable one-carbon synthon. Reagents such as formic acid, aldehydes, or other carboxylic acid derivatives can be used to form the imidazole (B134444) ring, yielding the substituted benzimidazole. google.compcbiochemres.com

This strategic functionalization highlights the utility of this compound as a building block for complex heterocyclic structures.

Radical Reactions and Mechanistic Investigations

The carbon-iodine bond in aryl iodides is relatively weak and can undergo homolytic cleavage to generate aryl radicals upon exposure to heat, light, or a radical initiator. The presence of a strong electron-withdrawing nitro group on the aromatic ring of this compound is expected to influence its radical reactivity significantly.

Mechanistic studies on related nitroaromatic compounds suggest that they can participate in radical reactions through several pathways. One of the most prominent is the radical-nucleophilic substitution (SRN1) mechanism. whiterose.ac.uk This multi-step chain reaction is initiated by the formation of a radical anion of the nitroaromatic compound.

The key steps in a proposed SRN1 mechanism involving this compound are:

Initiation: An electron is transferred to the substrate, forming the radical anion [this compound]•−. This can be induced photochemically, electrochemically, or by a chemical reductant.

Propagation:

The radical anion fragments, cleaving the C-I bond to release an iodide ion and form the 2-methoxycarbonyl-5-nitrophenyl radical.

This aryl radical then reacts with a nucleophile (Nu⁻) to form a new radical anion, [Ar-Nu]•−.

This new radical anion transfers its electron to a neutral molecule of this compound, propagating the chain reaction and forming the final product (Ar-Nu) and a new substrate radical anion. whiterose.ac.uk

The formation of aryl radicals from aryl halides is a cornerstone of many modern synthetic methods. numberanalytics.com The 2-methoxycarbonyl-5-nitrophenyl radical generated from this compound can be trapped by various radical acceptors or participate in intramolecular cyclizations if a suitable tethered reaction partner is present. wvu.edu Radical trapping experiments and electron paramagnetic resonance (EPR) spectroscopy are common techniques used to detect and characterize such radical intermediates, providing mechanistic insights. researchgate.net The electron-withdrawing nature of the nitro group can also facilitate halogen-atom transfer (XAT) processes in the presence of suitable radical initiators. researchgate.net

Furthermore, the electrochemical behavior of iodo-nitroaromatic compounds has been studied, revealing that the reduction of the nitro group can lead to the formation of nitroradical anions. researchgate.net The stability and reactivity of these radical anions are influenced by the substitution pattern on the aromatic ring. For instance, the presence of an iodo substituent has been shown to lower the reduction potential of the nitro group, facilitating the formation of the radical anion. researchgate.net

Scope and Objectives of Advanced Academic Research on Methyl 2 Iodo 4 Nitrobenzoate

Classical Approaches to this compound Synthesis

Traditional methods for synthesizing this and similar compounds have long been established in the field of organic chemistry. These approaches often rely on robust and well-understood reactions, even if they sometimes involve harsh conditions or produce significant byproducts.

One of the most common and effective methods for introducing an iodine atom onto an aromatic ring is through the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by reaction with an iodide salt. gla.ac.uklumenlearning.com This strategy is applicable to the synthesis of iodo-nitrobenzoate systems, starting from an appropriate amino-nitrobenzoate precursor.

The general mechanism involves the in-situ generation of nitrous acid from sodium nitrite (B80452) and a strong acid, which then reacts with the primary amine to form a diazonium salt. organic-chemistry.org This intermediate is often unstable and is immediately treated with a source of iodide, such as potassium iodide or sodium iodide, to yield the corresponding aryl iodide. organic-chemistry.orgrsc.org The reaction is typically catalyzed by copper(I) salts, although variations exist. lumenlearning.com

Recent advancements have focused on developing milder and more efficient one-pot diazotization-iodination procedures. rsc.orgresearchgate.net These methods often utilize alternative acid sources, such as p-toluenesulfonic acid or acidic ionic liquids, to generate the diazonium salt under less harsh conditions. rsc.orgijcce.ac.ir For instance, a one-pot tandem procedure has been developed that generates aryl iodides from aryl amines via stable diazonium salts, allowing for late-stage iodination of a wide range of compounds. rsc.orgresearchgate.net

Interactive Data Table: Comparison of Diazotization-Iodination Methods
MethodStarting MaterialReagentsConditionsYieldReference
Classical Sandmeyer4-Amino-3-nitrobenzoic acidNaNO₂, HCl, KI0-5°C, then room temp89.7% chemicalbook.com
One-pot, p-TsOHMethyl 3-aminobenzoatep-TsOH, polymer-supported nitrite, NaI10-15°C, then room tempNot specified gla.ac.ukrsc.org
Acidic Ionic LiquidAromatic amines[H-NMP]HSO₄, NaNO₂, NaIRoom temperatureModerate to good ijcce.ac.ir

Direct iodination of an aromatic ring is another classical approach. However, due to the deactivating nature of the nitro group and the ester functionality, direct iodination of methyl 4-nitrobenzoate (B1230335) can be challenging and may require harsh conditions or specific catalysts. The nitro group directs incoming electrophiles to the meta position, which in the case of a 4-nitrobenzoate, would be the 2- and 6-positions.

Research has shown that direct iodination of electron-deficient aldehydes, a related class of compounds, can be achieved using iodine and sodium nitrite in aqueous alcohols. thieme-connect.com However, for nitrobenzoate esters, direct iodination is often less regioselective and may lead to a mixture of products. thieme-connect.com For example, the iodination of 2-nitroaniline (B44862) with iodine monochloride resulted in a mixture of iodinated and chlorinated products. thieme-connect.com

A highly effective and common strategy for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 2-iodo-4-nitrobenzoic acid. sigmaaldrich.comcalpaclab.comsigmaaldrich.com This method allows for the prior establishment of the iodo and nitro functionalities on the benzoic acid ring, followed by a straightforward esterification reaction.

The synthesis of 2-iodo-4-nitrobenzoic acid itself can be achieved through various methods, including the direct nitration of 2-iodobenzoic acid. beilstein-journals.org However, this direct nitration can sometimes lead to mixtures of isomers. A more controlled approach involves the diazotization of an aminonitrobenzoic acid, such as 4-amino-3-nitrobenzoic acid, followed by iodination. chemicalbook.com

Once 2-iodo-4-nitrobenzoic acid is obtained, it can be converted to this compound through standard esterification procedures. These methods typically involve reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, or by converting the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride, followed by reaction with methanol. publish.csiro.au Other esterification methods include the use of triphenylphosphine (B44618) dihalides and N,N-dimethylaminopyridine. researchgate.net

Interactive Data Table: Esterification of Nitrobenzoic Acids
Carboxylic AcidAlcoholCatalyst/ReagentsConditionsProductReference
p-Nitrobenzoic acidDiethylaminoethanolFormic acidReflux in inert solventDiethylaminoethyl p-nitrobenzoate google.com
Nitrobenzoic acidGlycerolAcid esterification catalyst>100°C with azeotropic distillationGlycerol esters of nitrobenzoic acid google.com
4-Nitrobenzoic acidn-ButanolPh₃PBr₂ or Ph₃PI₂ and DMAPRoom temperature in dichloromethanen-Butyl 4-nitrobenzoate researchgate.net

Modern and Advanced Synthetic Routes for this compound

In recent years, the field of organic synthesis has seen the development of more sophisticated and efficient methods, many of which are applicable to the synthesis of complex molecules like this compound.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While direct synthesis of this compound via these methods is less common, the underlying principles are crucial for the functionalization of related iodo-nitroaromatic compounds. For instance, the Sonogashira coupling of aryl iodides with terminal alkynes is a well-established palladium-catalyzed reaction. nih.gov This reaction could be used to modify the iodo-substituent of this compound.

The general mechanism of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new bond and regenerate the Pd(0) catalyst. mdpi.com These reactions are known for their high efficiency and functional group tolerance. mdpi.comwvu.edu While not a direct synthesis of the target molecule, these methods are integral to the broader synthetic utility of iodo-nitrobenzoates. For example, palladium-catalyzed carbonylative coupling has been used to synthesize valuable compounds from 4-nitrobenzoate frameworks. dntb.gov.ua

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing this compound and its precursors, this translates to using less hazardous reagents, reducing waste, and improving energy efficiency.

One area of focus has been the development of greener diazotization-iodination reactions. The use of water as a solvent and a sulfonic acid-based cation-exchange resin as a recyclable proton source represents a significant step towards a more environmentally benign process. organic-chemistry.org Similarly, the use of ionic liquids as both a solvent and a mild acidic agent in the diazotization-iodination of aromatic amines offers a greener alternative to traditional strong acids. ijcce.ac.ir

In the realm of nitration, a key step in preparing precursors, new and environmentally friendly processes are being developed. For instance, the nitration of methyl 3-methylbenzoate (B1238549) using a mixture of nitric acid and acetic anhydride (B1165640) has been reported as a greener method for synthesizing 5-methyl-2-nitrobenzoic acid. researchgate.net These approaches highlight a shift towards more sustainable synthetic practices in the production of fine chemicals.

Green Chemistry Principles Applied to this compound Synthesis

Solvent-Free and Aqueous Medium Syntheses

The use of water as a solvent or the complete elimination of solvents represents a significant advancement in green chemistry, minimizing the environmental impact of chemical production.

For the synthesis of precursors to this compound, aqueous systems are frequently employed. The preparation of 4-iodo-3-nitrobenzoic acid, for example, can be conducted in water. The process involves the diazotization of 4-amino-3-nitrobenzoic acid in an aqueous solution of hydrochloric acid, followed by the introduction of an aqueous solution of potassium iodide. publish.csiro.au Similarly, the hydrolysis of nitrile precursors, such as 2-bromo-4-nitro-benzonitrile to the corresponding benzoic acid, is carried out in an aqueous sulfuric acid medium.

The esterification of 4-nitrobenzoic acid to ethyl 4-nitrobenzoate, a compound structurally similar to the target molecule's precursor, has been successfully demonstrated in solvent-free systems, relying on microwave or ultrasound irradiation to drive the reaction. acs.org Furthermore, iodination of deactivated aromatic compounds, a key step in synthesizing iodo-nitro-aromatics, can be performed using reagents like iodic acid in aqueous acidic solutions. mdpi.com

Table 1: Examples of Aqueous or Solvent-Free Synthesis Steps for Precursors and Analogs

Reaction Type Substrate Reagents/Conditions Product Reference
Iodination 4-Amino-3-nitrobenzoic acid 1. NaNO₂, aq. HCl (0-5°C) 2. aq. KI 4-Iodo-3-nitrobenzoic acid publish.csiro.au
Hydrolysis 2-Bromo-4-nitro-benzonitrile H₂SO₄, Water (80°C) 2-Bromo-4-nitrobenzoic acid
Esterification 4-Nitrobenzoic acid Ethanol (B145695), Solvent-Free, MW/US Ethyl 4-nitrobenzoate acs.org
Catalyst-Free and Low-Catalyst Loading Approaches

Reducing or eliminating the need for catalysts, particularly those based on heavy metals, is another cornerstone of efficient and sustainable synthesis.

Several synthetic steps for related nitrobenzoates can be achieved with low catalytic loading. The esterification of 2-iodobenzoic acid to methyl 2-iodobenzoate (B1229623) can be catalyzed by a small amount (7 mol%) of N-bromosuccinimide (NBS). The reduction of methyl 4-nitrobenzoate can proceed with a very low loading of a rhodium on carbon catalyst (0.3 mol%). bldpharm.com

In some cases, reactions can proceed without a traditional catalyst. The iodination of deactivated benzene (B151609) derivatives, such as those containing a single deactivating group, can be accomplished using a solution of iodine in 20% oleum (B3057394) at room temperature, where the reactive electrophilic species is generated in situ. rsc.org Additionally, syntheses promoted by microwave irradiation or ultrasound can sometimes proceed efficiently without any added catalyst, as the energy input is sufficient to overcome the activation barrier. acs.orgnih.gov

Microwave-Assisted and Ultrasound-Promoted Syntheses

The application of non-conventional energy sources like microwaves and ultrasound has been shown to dramatically accelerate reaction rates, increase yields, and improve energy efficiency. google.comchemicalbook.com

Microwave-assisted organic synthesis is particularly effective for esterification reactions. The synthesis of methyl 5-nitroanthranilate (B1242031) from 5-nitroanthranilic acid, for instance, is achieved with high yield (92%) in just 15 minutes under microwave irradiation at 100°C. rsc.org This represents a significant improvement over conventional heating methods. google.com The synthesis of various triazole derivatives has also been successfully performed using catalyst- and solvent-free microwave-assisted methods. nih.govchemimpex.com

Ultrasound irradiation offers another efficient method for promoting reactions. The esterification of 4-nitrobenzoic acid with ethanol to produce ethyl 4-nitrobenzoate can be carried out by irradiating the reaction mixture with ultrasound (37 kHz, 330 W) for 2 hours. acs.org This sonochemical method, like microwave assistance, provides an eco-friendly alternative to conventional synthesis. acs.org In some cases, a synergistic effect is observed when ultrasound or microwave irradiation is combined with ultradispersed zeolite catalysts, leading to conversions of up to 70%. acs.org

Table 2: Comparison of Microwave and Ultrasound in Esterification of 4-Nitrobenzoic Acid acs.org

Method Power/Frequency Duration Conversion Yield
Microwave (MW) 2450 MHz, 300 W 2 h ~60-70% 55-67%

Chemo- and Regioselective Synthesis Strategies for this compound

Achieving the specific 2-iodo-4-nitro substitution pattern on the benzoate ring is a significant challenge due to the directing effects of the substituents. The carboxyl group and the nitro group are both meta-directing deactivators, while the iodo group is an ortho-, para-directing deactivator. A direct, one-pot synthesis is therefore unlikely to be selective.

A successful regioselective strategy involves a multi-step pathway that carefully controls the introduction of each functional group:

Nitration of Toluene: Toluene is first nitrated to produce a mixture of nitrotoluene isomers, from which p-nitrotoluene is separated.

Iodination of p-Nitrotoluene: The methyl group is an ortho-, para-director, while the nitro group is a meta-director. Both groups direct the incoming electrophile to the position ortho to the methyl group and meta to the nitro group (the C2 position). The iodination of 4-nitrotoluene (B166481) with iodine in 20% oleum has been shown to regioselectively yield 2-iodo-4-nitrotoluene (B1293748). rsc.org

Oxidation of the Methyl Group: The methyl group of 2-iodo-4-nitrotoluene is then oxidized to a carboxylic acid. This step must be chemoselective, targeting the methyl group without affecting the iodo or nitro substituents. Strong oxidizing agents like potassium permanganate (B83412) in an alkaline aqueous solution are often used for this type of transformation. chemicalbook.com

Esterification: The final step is the esterification of the resulting 2-iodo-4-nitrobenzoic acid to its methyl ester. This can be accomplished through standard methods like Fischer esterification, using methanol in the presence of an acid catalyst such as sulfuric acid. google.com

This strategic, step-wise approach ensures the desired regiochemistry of the final product, this compound.

Synthesis of Key Intermediates and Derivatives Related to this compound

Preparation of Nitrobenzoic Acid Precursors

A variety of nitrobenzoic acids serve as crucial precursors and intermediates in the synthesis of more complex molecules. Their preparation is well-established.

4-Nitrobenzoic Acid: This is commonly prepared by the oxidation of 4-nitrotoluene. Various oxidizing agents can be used, including dichromate or oxygen with a catalyst. orgsyn.org

2-Iodo-5-nitrobenzoic Acid: This isomer is prepared by the direct nitration of 2-iodobenzoic acid using a mixture of nitric acid and sulfuric acid.

4-Iodo-3-nitrobenzoic Acid: This compound is synthesized via a Sandmeyer reaction, starting from 4-amino-3-nitrobenzoic acid. The process involves diazotization with sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide. publish.csiro.au

2-Fluoro-4-nitrobenzoic Acid: This analog is prepared by the oxidation of 2-fluoro-4-nitrotoluene, typically using potassium permanganate (KMnO₄) in an aqueous sodium hydroxide (B78521) solution. chemicalbook.com

Table 3: Synthesis of Various Nitrobenzoic Acid Precursors

Product Starting Material Key Reagents Yield Reference
4-Nitrobenzoic Acid 4-Nitrotoluene O₂ or Dichromate - orgsyn.org
2-Iodo-5-nitrobenzoic Acid 2-Iodobenzoic acid HNO₃, H₂SO₄ 42%
4-Iodo-3-nitrobenzoic Acid 4-Amino-3-nitrobenzoic acid 1. NaNO₂, HCl 2. KI 89.7% publish.csiro.au

Synthesis of Methyl 2-methyl-4-nitrobenzoate Analogs

Methyl 2-methyl-4-nitrobenzoate is a key structural analog used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its synthesis generally involves the preparation of the corresponding carboxylic acid followed by esterification.

The synthesis of the precursor, 2-methyl-4-nitrobenzoic acid, can be achieved through several routes. One effective method involves the selective oxidation of 4-nitro-o-xylene. Given the difficulty of selectively oxidizing one methyl group over the other, this method often requires specific conditions. A reported method uses dilute nitric acid as the oxidant in the presence of a free-radical initiator and a phase-transfer catalyst, achieving a yield of 83.5%. Another approach uses a cocktail of catalysts including N-hydroxyphthalimide (NHPI), cobalt(II) chloride, and manganese(II) acetate (B1210297) to facilitate the oxidation of 4-nitro-o-xylene with nitric acid, yielding 72% of the desired product. orgsyn.org

Once 2-methyl-4-nitrobenzoic acid is obtained, it can be converted to Methyl 2-methyl-4-nitrobenzoate via standard esterification procedures, such as refluxing in methanol with a catalytic amount of sulfuric acid, a method widely used for converting substituted benzoic acids to their methyl esters. google.com

Table 4: Summary of Compound Names Mentioned

Compound Name
This compound
Methyl 2-iodo-3-nitrobenzoate
Methyl 4-nitrobenzoate
Methyl 2-methyl-3-nitrobenzoate
Methyl 2-(bromomethyl)-4-nitrobenzoate
2-Iodobenzoic acid
4-Nitrobenzoic acid
2-Iodo-5-nitrobenzoic acid
4-Iodo-3-nitrobenzoic acid
2-Bromo-4-nitrobenzoic acid
2-Fluoro-4-nitrobenzoic acid
2-Methyl-4-nitrobenzoic acid
4-Amino-3-nitrobenzoic acid
4-Nitrotoluene
2-Iodo-4-nitrotoluene
4-Nitro-o-xylene
2-Bromo-4-nitro-benzonitrile
Ethyl 4-nitrobenzoate
Methyl 2-iodobenzoate
Methyl 5-nitroanthranilate
5-Nitroanthranilic acid
4-Iodo-3-nitrobenzamide
Methyl 4-(benzamido-methoxy)benzoate

Spectroscopic Characterization and Advanced Analytical Techniques in Research of Methyl 2 Iodo 4 Nitrobenzoate

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that measure the vibrational transitions of molecules.

The IR spectrum of Methyl 2-iodo-4-nitrobenzoate is characterized by strong absorption bands corresponding to its key functional groups. The most prominent peaks are the C=O stretching vibration of the ester group and the symmetric and asymmetric stretching vibrations of the nitro group. spectrabase.com The C-I bond also has a characteristic stretching frequency, though it appears in the far-infrared region and may be harder to observe on standard instruments. Data from related molecules like methyl-2-iodobenzoate confirms the expected regions for these vibrations. nist.gov

Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for analyzing symmetric, non-polar bonds and can provide complementary information to the IR spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch~1520 - 1540
Nitro (NO₂)Symmetric Stretch~1345 - 1355
Ester (C=O)Stretch~1720 - 1735
Aromatic C-HStretch~3000 - 3100
Ester (C-O)Stretch~1250 - 1300
C-IStretch~500 - 600

Mass Spectrometry (MS) for Molecular Structural Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 307.04 g/mol . chemicalbook.comglpbio.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 307. The fragmentation of this ion would lead to several characteristic daughter ions. Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) radical (•OCH₃, 31 u) to give an ion at m/z 276, or the loss of the methoxycarbonyl radical (•COOCH₃, 59 u). Other expected fragments could arise from the loss of the nitro group (NO₂, 46 u) or the iodine atom (I, 127 u). The presence of an iodine atom would be indicated by a characteristic isotopic pattern, although iodine is monoisotopic (¹²⁷I).

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, typically to four or five decimal places. This allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₈H₆INO₄), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. While a specific report for this compound is not available, analyses of similar structures demonstrate the power of this technique, where the "found" mass typically matches the "calculated" mass to within a few parts per million (ppm). rsc.org

X-ray Crystallography for Solid-State Structure Determination

The precise solid-state structure of this compound, determined through single-crystal X-ray diffraction, provides critical insights into its molecular geometry, conformation, and the arrangement of atoms. While the specific crystallographic data for this compound is not extensively detailed in the reviewed literature, analysis of closely related structures, such as the anion of sodium 2-iodosyl-4-nitrobenzoate and other ortho-nitroiodobenzene derivatives, allows for a comprehensive understanding of its likely structural characteristics. psu.edursc.orgresearchgate.net

Studies on derivatives of o-nitroiodobenzene reveal that hypervalent iodine compounds in this family can adopt structures with a covalent bond between the iodine atom and an oxygen atom of the ortho-nitro group, forming a five-membered ring. researchgate.net This interaction significantly influences the molecular geometry, bringing it close to being coplanar. researchgate.net For compounds where such a hypervalent bond does not form, there is little to no covalent interaction between the iodine and the nitro group. researchgate.net

Table 1: Representative Crystal Data for a Related Compound: Sodium 2-iodosyl-4-nitrobenzoate tetrahydrate

Parameter Value
Formula C₇H₄INNaO₄·4H₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.658(3)
b (Å) 7.501(2)
c (Å) 11.233(2)
**β (°) ** 98.48(2)
**Volume (ų) ** 1304.5(5)
Z 4

Data sourced from a study on the cyclic structure of 2-iodosyl- and 2-iodyl-benzoic acid anions. psu.edu

The crystal packing of this compound is governed by a variety of intermolecular forces that dictate the supramolecular architecture. libretexts.orglibretexts.org These non-covalent interactions are crucial for the stability of the crystal lattice. khanacademy.orgebsco.com Based on the functional groups present—an iodo substituent, a nitro group, and a methyl ester—several key interactions are anticipated.

Halogen bonding is a significant directional interaction expected in this structure, where the electrophilic region (σ-hole) on the iodine atom attracts a nucleophilic atom, most likely an oxygen atom from a nitro or carbonyl group of an adjacent molecule (C–I···O). acs.orgweizmann.ac.il This type of interaction is a determining factor in the crystal packing of many iodo-substituted aromatic compounds. acs.orgweizmann.ac.il

Furthermore, weak C−H···O hydrogen bonds may form between the methyl or aromatic hydrogens and the oxygen atoms of the nitro and ester groups of neighboring molecules. While weaker than conventional hydrogen bonds, these interactions play a significant role in stabilizing the three-dimensional crystal network. researchgate.net In some nitroaromatic compounds, π–π stacking interactions between the aromatic rings of adjacent molecules also contribute to the packing arrangement, although their presence and strength depend on the specific steric and electronic environment. nih.govresearchgate.net The interplay of these various forces—halogen bonds, dipole-dipole forces, and weak hydrogen bonds—ultimately defines the unique crystal packing and solid-state properties of the compound. rsc.org

Electroanalytical Techniques for Redox Behavior Studies

Electroanalytical methods are powerful tools for investigating the redox properties of this compound, providing information on the thermodynamics and kinetics of its electron transfer reactions. ossila.com These techniques are particularly useful for studying molecules with electroactive functional groups, such as the nitro group and the carbon-iodine bond, which are susceptible to reduction. acs.orgnih.gov

The electrochemical behavior of nitroaromatic compounds is a subject of intense interest, as redox processes involving the nitro group are often linked to their chemical reactivity. acs.org The reduction of a nitroaromatic compound typically involves multiple steps. The initial step is often the formation of a nitro radical anion, which can undergo further reduction to nitroso and hydroxylamine (B1172632) derivatives, and ultimately to the corresponding amine. nih.gov The presence of the iodine substituent introduces another reducible site, the C-I bond, which can compete with or follow the reduction of the nitro group.

Cyclic voltammetry (CV) is the primary technique used to probe the redox behavior of compounds like this compound. ossila.com By scanning the potential and measuring the resulting current, CV can identify reduction and oxidation potentials and provide insights into the reversibility of the electrochemical processes. ossila.com

While specific CV data for this compound was not found in the surveyed literature, studies on closely related molecules provide a strong basis for predicting its behavior. For instance, the cyclic voltammogram of methyl-2-nitrobenzoate in an aqueous acidic medium shows a prominent irreversible reduction peak at approximately -0.35 V (vs. Ag/AgCl). acs.orgnih.gov This peak corresponds to the direct reduction of the nitro group at the electrode surface. acs.orgnih.gov

For this compound, one would expect to observe at least two distinct reduction events:

Nitro Group Reduction: Similar to methyl-2-nitrobenzoate, the 4-nitro group is expected to undergo reduction. The potential for this reduction is influenced by the electron-withdrawing iodine atom. This process can be quasi-reversible or irreversible depending on the stability of the initially formed nitro radical anion. researchgate.net

C-I Bond Reduction: The carbon-iodine bond is also electrochemically active and can be reduced to yield the de-iodinated product. In studies of other iodo-nitroaromatics, this reduction often occurs at a more negative potential than the initial nitro group reduction. acs.org

The interaction between these two reducible groups can lead to complex voltammetric profiles. The precise potentials and reversibility of these processes would depend on experimental conditions such as the solvent, supporting electrolyte, and pH. researchgate.net

Table 2: Representative Cyclic Voltammetry Data for a Related Compound: Methyl-2-nitrobenzoate

Analyte Redox Process Potential (V vs. Ag/AgCl) Characteristic
Methyl-2-nitrobenzoate Nitro Group Reduction ~ -0.35 V Irreversible

Data from studies in 1 M aqueous H₃PO₄ at a scan rate of 10 mV/s. acs.orgnih.gov

Thermal Analysis Techniques for Stability and Decomposition Kinetics

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability, phase transitions, and decomposition kinetics of this compound. universallab.orglibretexts.org These methods provide critical information about how the material behaves upon heating, which is fundamental to understanding its handling, storage, and potential hazards. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. universallab.org A DSC thermogram reveals thermal events such as melting (endothermic peak) and decomposition (exothermic peak), providing data on transition temperatures and enthalpies. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org TGA is used to determine the thermal stability and decomposition profile of a material. universallab.org The TGA curve shows the temperatures at which significant mass loss occurs, corresponding to the volatilization or decomposition of the compound. researchgate.netresearchgate.net

Analysis of the three isomers of nitrobenzoic acid by TGA shows that their thermal decomposition occurs in a single, rapid stage of mass loss. researchgate.net The onset temperature of this mass loss is a critical indicator of thermal stability. The temperature at which the rate of mass loss is maximal (Tp) is also a key characteristic. For this compound, the TGA curve would be expected to show stability up to a certain temperature, followed by a sharp decrease in mass as the molecule decomposes, likely releasing gaseous products such as CO₂, NOx, and iodine-containing species.

Table 3: Thermal Analysis Data for Nitrobenzoic Acid Isomers (Heating Rate of 5.0 °C/min)

Compound DSC Onset T₀ (°C) DSC Peak Tₚ (°C) DSC Heat of Decomposition ΔH_d (J/g) TGA Decomposition Range (°C)
o-Nitrobenzoic Acid 148.9 195.9 542.27 120 - 200
m-Nitrobenzoic Acid 145.4 187.3 458.62 125 - 190
p-Nitrobenzoic Acid 243.6 291.6 335.61 150 - 210

This table serves as a reference based on data for related nitro-aromatic acids to illustrate typical thermal properties. researchgate.net

Theoretical and Computational Studies on Methyl 2 Iodo 4 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and reactivity descriptors for Methyl 2-iodo-4-nitrobenzoate.

The electronic properties of this compound are significantly influenced by its substituents: the electron-withdrawing nitro group (-NO2) and iodo group (-I), and the electron-withdrawing (by induction) but also resonance-donating methyl ester group (-COOCH3). The nitro group, in particular, is a very strong deactivating group, withdrawing electron density from the benzene (B151609) ring through both inductive and resonance effects. scilit.comresearchgate.net This withdrawal of electrons makes the aromatic ring electron-deficient and thus less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution. nih.gov

DFT studies on similar nitroaromatic compounds have shown that the presence of a nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is indicative of a higher electron affinity and susceptibility to nucleophilic attack. rsc.orgsemanticscholar.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO is also a critical parameter, with a smaller gap generally implying higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of Substituted Benzenes

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene-6.75-1.155.60
Nitrobenzene-7.45 4.60
Iodobenzene-6.50-0.955.55
Methyl Benzoate (B1203000)-7.10-1.505.60

Note: The data in this table are representative values for illustrative purposes and are not specific to this compound.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can quantify the reactivity of this compound. The strong electron-withdrawing nature of the nitro and iodo groups would be expected to result in a high electrophilicity index, highlighting its susceptibility towards nucleophiles.

Ab initio molecular orbital calculations, such as those based on the Hartree-Fock (HF) method, provide a foundational approach to solving the electronic Schrödinger equation without empirical parameters. While often less accurate than DFT for many applications due to the neglect of electron correlation, they are still valuable for providing qualitative insights and can be systematically improved upon with post-Hartree-Fock methods.

For a molecule like this compound, ab initio calculations can be used to determine its optimized geometry, vibrational frequencies, and molecular orbital shapes and energies. Comparing the results from HF calculations with those from DFT methods can help in assessing the importance of electron correlation for describing the electronic structure of this highly substituted benzene derivative. In studies of related molecules, it has been shown that methods like B3LYP (a DFT functional) often provide results that are in better agreement with experimental data than the scaled HF approach for molecular problems. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. These simulations can provide insights into conformational changes, intermolecular interactions, and the behavior of molecules in different environments, such as in solution.

For this compound, MD simulations could be employed to study its interactions with other molecules, such as solvents or biological macromolecules. For instance, simulations could model the solvation of the molecule in various solvents to understand solubility and the influence of the solvent on its conformational preferences.

In the context of medicinal chemistry, if this compound were being investigated as a potential drug candidate, MD simulations could be used to model its binding to a target protein. Such simulations can help to identify key amino acid residues involved in binding, the stability of the protein-ligand complex, and the role of water molecules in the binding site. acs.org Studies on other nitroaromatic compounds have utilized MD simulations to understand their interactions within the active sites of enzymes. acs.org

Structure-Reactivity Relationship Predictions

Predicting the relationship between the structure of a molecule and its chemical reactivity is a central goal of computational chemistry. For this compound, this involves understanding how the different functional groups and their positions on the benzene ring influence its chemical behavior.

The substituents on the aromatic ring of this compound have a profound effect on its electronic properties and, consequently, its reactivity. The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position relative to itself. libretexts.org The methyl ester group is also deactivating and a meta-director. The iodine atom is deactivating due to its inductive effect but is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance.

The combined effect of these substituents makes the aromatic ring significantly electron-deficient. This high degree of electron deficiency makes the molecule a prime candidate for nucleophilic aromatic substitution, where a nucleophile replaces a group on the aromatic ring. nih.gov The iodo group, being a good leaving group, is a likely site for such a reaction.

Quantitative Structure-Activity Relationship (QSAR) studies on nitroaromatic compounds have demonstrated correlations between molecular descriptors (such as electronic properties) and their biological activity or toxicity. dergipark.org.trnih.gov For this compound, QSAR models could be developed to predict its reactivity in various chemical transformations or its potential biological effects based on calculated molecular descriptors.

Table 2: Hammett Constants (σ) for Substituents

Substituentσ_metaσ_para
-NO20.710.78
-I0.350.18
-COOCH30.370.45

Note: Hammett constants quantify the electron-withdrawing or -donating influence of substituents on a benzene ring.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (Lewis base). nih.gov This occurs due to the anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the axis of the covalent bond to the halogen. nih.gov

The iodine atom in this compound is a potential halogen bond donor. The strength of this interaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which make the iodine atom more electron-deficient and thus a better halogen bond donor. The nitro and methyl ester groups in this compound would therefore be expected to enhance the halogen bonding capability of the iodine atom.

Computational studies are crucial for characterizing halogen bonds, as they can provide information on the geometry and energetics of these interactions. mdpi.comresearchgate.net Methods like DFT can be used to calculate the electrostatic potential surface of the molecule, visualizing the σ-hole on the iodine atom, and to determine the interaction energy with various halogen bond acceptors. The strength of halogen bonding generally increases with the polarizability of the halogen atom, making iodine a particularly strong halogen bond donor (I > Br > Cl > F). nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational investigations, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions. pitt.edunih.gov Such studies allow for the characterization of stationary points, including reactants, intermediates, transition states, and products. This information is crucial for determining the most plausible reaction pathway and for understanding the factors that govern reaction rates and selectivity.

A significant area of investigation for halo-nitroaromatic compounds is their participation in nucleophilic aromatic substitution (SNAr) reactions. harvard.edumdpi.comnih.gov The presence of a strong electron-withdrawing nitro group in this compound is expected to activate the aromatic ring towards nucleophilic attack. Computational studies on similar nitroarenes have shown that the addition of a nucleophile to the electron-deficient aromatic ring is often the rate-limiting step. mdpi.com Theoretical calculations can predict the preferred site of nucleophilic attack and the stability of the resulting Meisenheimer complex, a key intermediate in the stepwise SNAr mechanism. nih.govharvard.edu

Furthermore, the iodine substituent makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov Computational chemistry is widely used to elucidate the catalytic cycles of these reactions, which typically involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

While specific energetic data for reactions involving this compound is not available, a hypothetical reaction coordinate diagram for a Suzuki-Miyaura coupling, based on general knowledge from computational studies of similar aryl halides, can be conceptualized. This would illustrate the relative energies of the intermediates and transition states throughout the catalytic cycle.

To provide a clearer picture of the kind of data generated from such computational studies, the following interactive table presents hypothetical energy values for the key steps in a Suzuki-Miyaura cross-coupling reaction involving an aryl iodide. These values are illustrative and based on typical findings for similar reactions reported in the literature.

Catalytic StepSpeciesRelative Energy (kcal/mol)
Oxidative Addition Reactants (Aryl-I + Pd(0)L2)0.0
Transition State 1 (TS_OA)+15.2
Intermediate 1 (Aryl-Pd(II)(I)L2)-5.8
Transmetalation Intermediate 1 + Boronate-5.8
Transition State 2 (TS_TM)+12.5
Intermediate 2 (Aryl-Pd(II)(R)L2)-10.3
Reductive Elimination Intermediate 2-10.3
Transition State 3 (TS_RE)+8.1
Products (Aryl-R + Pd(0)L2)-25.0

Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of information that would be obtained from a computational study of the Suzuki-Miyaura reaction mechanism.

Advanced Research Applications and Future Directions of Methyl 2 Iodo 4 Nitrobenzoate in Organic Synthesis

Role as a Versatile Synthetic Building Block

The strategic placement of the iodo and nitro functional groups on the methyl benzoate (B1203000) scaffold makes Methyl 2-iodo-4-nitrobenzoate a highly versatile building block in the synthesis of complex organic molecules.

Precursor for Complex Organic Molecules

This compound serves as a key intermediate in the synthesis of a wide array of complex organic molecules. The presence of the iodine atom allows for various cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, enabling the introduction of diverse substituents at the 2-position. bath.ac.uk The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and can also be readily reduced to an amino group, which can then be further functionalized. acs.org This dual reactivity allows for a stepwise and controlled construction of intricate molecular architectures.

For instance, the ester functional group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, such as amide bond formation. This trifunctional nature of the molecule has been exploited in the synthesis of various heterocyclic compounds and poly-substituted aromatic systems.

Intermediate in Medicinal Chemistry Syntheses (e.g., Carbasugars, Benzimidazoles)

In the realm of medicinal chemistry, this compound has proven to be a valuable intermediate. Its derivatives are precursors to biologically active compounds, including carbasugars and benzimidazoles.

Carbasugars: While direct synthesis of carbasugars from this compound is not extensively documented, the analogous compound, methyl benzoate, is a known starting material for the synthesis of carbasugars. nih.gov The conversion of methyl benzoate to its cis-dihydrodiol metabolite provides a key intermediate for producing various sugar analogues. nih.gov This suggests the potential for developing synthetic routes to novel carbasugars starting from functionalized benzoates like this compound.

Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives can be envisioned starting from this compound. A common strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable carboxylic acid or its derivative. The iodine atom can be retained for further diversification of the benzimidazole core or can be removed via reductive dehalogenation.

Development of Novel Reaction Methodologies

The unique electronic and steric properties of this compound make it a valuable substrate for the development and optimization of new synthetic methods. Researchers have utilized this compound to explore the scope and limitations of various catalytic systems and reaction conditions.

For example, its use in palladium-catalyzed cross-coupling reactions has helped in understanding the influence of the ortho-iodo and para-nitro substituents on the reaction efficiency and regioselectivity. bath.ac.uk The electron-deficient nature of the aromatic ring due to the nitro group can significantly impact the oxidative addition step in the catalytic cycle. Studies involving this substrate contribute to the broader understanding of reaction mechanisms and the development of more robust and efficient synthetic protocols for the construction of C-C and C-N bonds.

Applications in Material Science Research (e.g., Supramolecular Architectures)

The field of material science has also found applications for derivatives of this compound. The presence of the nitro group, a well-known component in molecules with interesting electronic and photophysical properties, makes this compound and its derivatives attractive for creating novel functional materials. smolecule.com

Supramolecular Architectures: The ability of the nitro group to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial for the construction of supramolecular assemblies. researchgate.netresearchgate.net By strategically modifying the other positions of the benzene (B151609) ring, researchers can design and synthesize molecules that self-assemble into well-defined one-, two-, or three-dimensional structures. These supramolecular architectures can exhibit unique properties, making them suitable for applications in areas like nonlinear optics, molecular recognition, and crystal engineering. acs.org

Future Research Avenues and Challenges

The full potential of this compound as a synthetic tool is yet to be completely realized, and several areas offer exciting prospects for future research.

Sustainable Synthesis of this compound

A significant challenge in the utilization of this compound lies in its synthesis. Traditional methods for the iodination and nitration of aromatic compounds often involve harsh reagents and produce considerable waste. beilstein-journals.org Developing more sustainable and environmentally friendly synthetic routes is a critical area for future research.

This could involve the use of greener solvents, milder reaction conditions, and catalytic systems that minimize waste generation. For instance, exploring enzymatic or chemo-enzymatic approaches for the regioselective functionalization of the benzoate ring could offer a more sustainable alternative. Additionally, the development of continuous flow processes for the synthesis of this compound could improve safety, efficiency, and scalability. A patent for the synthesis of 2-methyl-4-nitrobenzoic acid using dilute nitric acid as an oxidant has been reported as a greener alternative to traditional methods. google.com

Exploration of New Catalytic Systems

The reactivity of this compound and related structures is being unlocked by the development of novel catalytic systems that offer higher efficiency, selectivity, and milder reaction conditions compared to traditional methods. These advancements are crucial for its use in complex, multi-step syntheses.

One emerging area is the use of electrocatalysis. For instance, the electrocatalytic reduction of substituted nitrobenzenes to their corresponding anilines has been achieved using a polyoxometalate redox mediator. acs.org This method has been successfully applied to compounds like methyl-2-nitrobenzoate and 1-iodo-3-nitrobenzene (B31131), demonstrating high conversion rates and selectivity under controlled electrochemical conditions. acs.org Such systems offer a green alternative to conventional metal-acid reductions by minimizing waste and avoiding harsh reagents.

Transition-metal catalysis continues to evolve, with a particular focus on denitrative coupling reactions, where the nitro group is replaced. Recent research has highlighted palladium catalysts, such as those employing BrettPhos as a ligand, for the denitrative methylation of nitroarenes using trimethylboroxine (B150302) as the methyl source. acs.org Another innovative approach involves the use of magnetic cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles as a heterogeneous catalyst for the thioetherification of nitroarenes. acs.org This system is particularly advantageous as the magnetic catalyst can be easily recovered and reused for multiple cycles without a significant loss of activity. acs.org

Furthermore, the synthesis of functionalized organometallic reagents from iodo-nitrobenzoates represents a key strategy for their use in cross-coupling reactions. The reaction of ethyl 4-iodo-3-nitrobenzoate with mesitylmagnesium bromide can form an arylmagnesium species, which is then transmetalated to a more stable organozinc derivative. uni-muenchen.de This intermediate is stable at room temperature and can react with a variety of aryl iodides in the presence of a palladium catalyst, demonstrating the potential for creating complex biaryl structures from nitrobenzoate precursors. uni-muenchen.de

Table 1: Exploration of Novel Catalytic Systems for Nitroaromatic Compounds

Catalytic System Reaction Type Substrate Example(s) Key Advantages
Polyoxometalate Redox Mediator Electrocatalytic Reduction Methyl-2-nitrobenzoate, 1-iodo-3-nitrobenzene acs.org High selectivity, mild conditions, green alternative. acs.org
Pd/BrettPhos Denitrative Methylation Nitroarenes, including natural product derivatives acs.org Efficient C-NO₂ bond cleavage, use of a non-traditional methylating agent. acs.org
Cobalt Ferrite (CoFe₂O₄) Nanoparticles Denitrative Thioetherification Nitroarenes with various substituents acs.org Heterogeneous, magnetically separable, and reusable catalyst. acs.org
Grignard Reagent / ZnBr₂ / Pd(dba)₂ Cross-coupling via Organometallic Intermediate Ethyl 4-iodo-3-nitrobenzoate uni-muenchen.de Formation of stable organozinc reagents for subsequent coupling reactions. uni-muenchen.de

Expanding Applications in Radiochemistry and Imaging Agents

The structural motifs present in this compound make it a highly valuable precursor for the synthesis of radiolabeled molecules for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

The nitroaromatic core is of significant interest for developing PET tracers that can detect hypoxic (low oxygen) regions in solid tumors. researchgate.netresearchgate.net Nitro-containing compounds can be selectively reduced and trapped in hypoxic cells. Researchers have successfully synthesized and radiolabeled nitrofuran-based probes with fluorine-18 (B77423) ([¹⁸F]) for this purpose, demonstrating the viability of this strategy. researchgate.netresearchgate.net The nitro group in this compound makes it an analogous candidate for the development of novel hypoxia imaging agents. researchgate.net

Moreover, the iodo-nitro-aromatic scaffold is a key building block for complex PET radiotracers targeting specific biological entities. A prominent example is the synthesis of [¹¹C]lorlatinib, a PET agent for imaging ROS1/ALK-positive non-small cell lung cancers. nih.govresearchgate.net A crucial precursor for this synthesis is 3-[1-(2-iodo-5-nitrophenyl)ethoxy]pyridin-2-amine, a molecule that shares the core iodo-nitrophenyl structure with this compound. nih.govresearchgate.net This underscores the utility of such precursors in accessing clinically relevant imaging agents. Similarly, the synthesis of PET probes for orexin (B13118510) 2 receptors has been achieved using 2-iodo-6-nitrobenzoic acid as a starting material, further highlighting the importance of this class of compounds. nih.gov The strategy often involves replacing the nitro group with a fluorine-18 atom via nucleophilic aromatic substitution, a common method for producing PET radiotracers. nih.govnih.govresearchgate.net

The presence of an iodine atom also opens up possibilities for direct radioiodination to create SPECT imaging agents. mdpi.com Standard methods can be used to replace the stable iodine atom with a radioactive isotope such as iodine-123 or iodine-125. gla.ac.uk This makes this compound a potential substrate for the direct synthesis of SPECT probes, which are widely used in clinical diagnostics due to the longer half-lives of their incorporated radionuclides. gla.ac.uk

Table 2: Applications in Radiochemistry and Imaging

Imaging Agent/Precursor Radioisotope Imaging Target/Application Relevance of this compound Structure
[¹⁸F]FNFP (Nitrofuran-based probe) ¹⁸F Tumor Hypoxia researchgate.netresearchgate.net The nitroaromatic core is key for selective trapping in hypoxic cells. researchgate.net
Precursor to Lorlatinib ¹¹C or ¹⁸F ROS1/ALK in Lung Cancer nih.govresearchgate.net A key precursor, 3-[1-(2-iodo-5-nitrophenyl)ethoxy]pyridin-2-amine, has a similar iodo-nitrophenyl scaffold. nih.govresearchgate.net
Precursors to PARP Inhibitors ¹⁸F PARP Enzyme for Cancer Therapy/Imaging researchgate.net Nitroaromatic precursors are used for radiofluorination. researchgate.net
Precursors to PPARγ Antagonists ¹⁸F PPARγ Receptor nih.gov Synthesis relies on nitro-containing precursors for ¹⁸F-labeling. nih.gov
Potential SPECT Agents ¹²³I or ¹²⁵I Various (e.g., receptors, transporters) mdpi.comgla.ac.uk The iodine atom allows for direct radioiodination. mdpi.com

Q & A

Basic Research Questions

Q. What are the key identifiers and physical properties of methyl 2-iodo-4-nitrobenzoate?

  • Answer : The compound is identified by CAS No. 6326-42-7 and its IUPAC name, this compound. While its molecular formula is not explicitly listed in the evidence, analogous nitrobenzoate derivatives (e.g., methyl 4-acetamido-2-hydroxybenzoate, C₁₀H₁₁NO₄ ) suggest a similar framework. Physical properties like melting point and solubility are not directly provided but can be inferred from structurally related compounds (e.g., methyl 2-hydroxy-4-methoxybenzoate acetate, MW 224.21 ). Researchers should consult crystallographic databases (e.g., NIST ) or experimental protocols for precise measurements.

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : Synthesis typically involves nitro-functionalization and iodination of methyl benzoate derivatives. Key steps include:

  • Nitration : HNO₃/H₂SO₄ under controlled conditions to introduce the nitro group at the para position.
  • Iodination : Electrophilic substitution using I₂ with a Lewis acid (e.g., FeCl₃) or via Sandmeyer reactions .
  • Esterification : Methylation of the carboxylic acid precursor using methanol and acid catalysis.
  • Example Conditions :
StepReagents/ConditionsYield*
NitrationHNO₃ (conc.), H₂SO₄, 0–5°C, 2h~60%
IodinationI₂, FeCl₃, CHCl₃, reflux, 6h~45%
EsterificationCH₃OH, H₂SO₄ (cat.), 60°C, 12h~85%
*Yields are illustrative; optimization is required for specific setups .

Q. How can X-ray crystallography be applied to determine the structure of this compound?

  • Answer : The SHELX system (e.g., SHELXL ) is widely used for small-molecule refinement. Key steps:

  • Data Collection : High-resolution diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Direct methods (SHELXD ) for phase determination.
  • Refinement : SHELXL for anisotropic displacement parameters and validation of bond lengths/angles.
  • Visualization : ORTEP-3 for thermal ellipsoid plots to assess molecular geometry and packing.
  • Critical Parameters : Ensure R-factor < 5% and validation of hydrogen-bonding networks using graph set analysis .

Advanced Research Questions

Q. How can regioselectivity challenges in iodination be addressed during synthesis?

  • Answer : Competing iodination at ortho/para positions requires:

  • Directing Groups : The nitro group (-NO₂) acts as a meta-director, but steric hindrance from the methyl ester may alter selectivity.
  • Temperature Control : Lower temperatures (e.g., 0°C) favor kinetic control, reducing byproducts.
  • Catalytic Systems : Use of AgNO₃ or CuI to enhance iodination efficiency .
  • Validation : LC-MS or ¹H NMR to quantify regiochemical purity. For example, aromatic protons in the target compound should show distinct splitting patterns (e.g., doublet for H-3 and H-5 ).

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Answer : Density Functional Theory (DFT) can model:

  • Electrophilic Reactivity : Fukui indices to identify sites prone to nucleophilic attack (e.g., iodine substitution).
  • Transition States : For Suzuki-Miyaura coupling, simulate Pd(0)-mediated oxidative addition at the C-I bond.
  • Software : Gaussian or ORCA for calculations; crystallographic data (e.g., bond lengths from SHELX ) validate computational models.

Q. How can contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved?

  • Answer : Discrepancies often arise from impurities or isotopic patterns. Methodological steps:

  • High-Resolution MS : Confirm molecular ion [M+H]⁺ (e.g., NIST data ).
  • 2D NMR : COSY and HSQC to assign proton-carbon correlations, distinguishing between regioisomers.
  • X-ray Validation : Definitive structural assignment via crystallography .
  • Example Workflow :
TechniquePurpose
HRMSConfirm molecular formula
¹³C NMRIdentify carbonyl (C=O) and nitro (NO₂)
X-rayResolve ambiguous proton environments

Q. What role does hydrogen bonding play in the crystal engineering of this compound?

  • Answer : The nitro and ester groups participate in hydrogen-bonding networks:

  • Graph Set Analysis : Categorize motifs (e.g., R₂²(8) for nitro-ester interactions ).
  • Packing Motifs : Layers stabilized by C–H···O bonds between methyl groups and nitro oxygens.
  • Thermal Stability : Stronger networks correlate with higher melting points, as seen in related nitrobenzoates .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to volatile byproducts (e.g., NO₂ during decomposition).
  • Waste Disposal : Segregate halogenated waste for professional treatment .

Q. How can researchers optimize reaction yields for gram-scale synthesis?

  • Answer :

  • DoE (Design of Experiments) : Vary temperature, stoichiometry, and catalyst loading.
  • In Situ Monitoring : Use FTIR or Raman to track nitro/iodo group incorporation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) .

Data Presentation Guidelines

  • Tables : Include statistical validation (e.g., R-factors for crystallography ).
  • Figures : Use ORTEP-3 for molecular diagrams and label hydrogen bonds explicitly .
  • Nomenclature : Avoid abbreviations; use IUPAC names and SI units consistently .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.